molecular formula C21H25N3O4S B2915739 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide CAS No. 1091472-27-3

4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide

Cat. No. B2915739
CAS RN: 1091472-27-3
M. Wt: 415.51
InChI Key: DXRQSCBBAAVFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide, also known as CPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB belongs to the class of benzamide compounds and is structurally similar to other benzamide derivatives that have shown promising results in treating various diseases. In

Mechanism of Action

The mechanism of action of 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cell growth.
Biochemical and Physiological Effects:
4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a role in cell death. 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has also been shown to reduce oxidative stress and inflammation in the brain by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. Additionally, 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has been shown to reduce the expression of genes that are involved in cell growth and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide in lab experiments is its potential therapeutic applications. 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has shown promising results in treating various diseases, which makes it an attractive compound for further research. Additionally, 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide is a synthetic compound, which means that it can be easily synthesized in large quantities for lab experiments.
One of the limitations of using 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide in lab experiments is its potential toxicity. 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has been shown to have toxic effects on some cell types, which may limit its use in certain experiments. Additionally, 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has not been extensively studied in humans, which means that its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide research. One potential direction is to further explore its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and inflammation. Another potential direction is to study its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, future research could focus on developing new derivatives of 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide that have improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide involves several steps that require specialized equipment and expertise. The first step involves the reaction of cyclopropanecarboxylic acid with thionyl chloride to form cyclopropanecarbonyl chloride. The second step involves the reaction of cyclopropanecarbonyl chloride with 4-aminobenzamide to form 4-(cyclopropanecarboxamido)benzamide. The final step involves the reaction of 4-(cyclopropanecarboxamido)benzamide with 2-(2,5-dimethylphenylsulfonamido)ethylamine to form 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide.

Scientific Research Applications

4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and inflammation. 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 4-(cyclopropanecarboxamido)-N-(2-(2,5-dimethylphenylsulfonamido)ethyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[(2,5-dimethylphenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-14-3-4-15(2)19(13-14)29(27,28)23-12-11-22-20(25)16-7-9-18(10-8-16)24-21(26)17-5-6-17/h3-4,7-10,13,17,23H,5-6,11-12H2,1-2H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRQSCBBAAVFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.